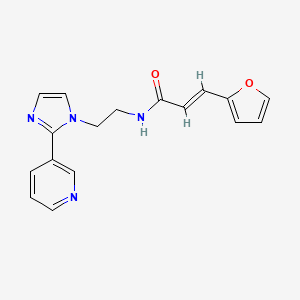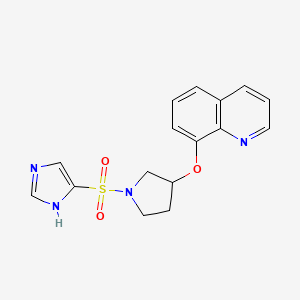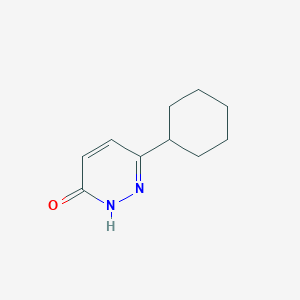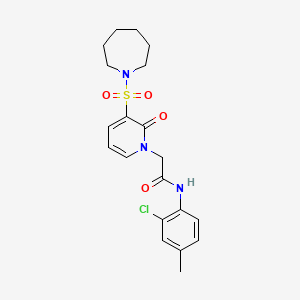
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. FIPI is a potent inhibitor of phospholipase D (PLD), a lipid-signaling enzyme that plays a crucial role in various cellular processes. The purpose of
Applications De Recherche Scientifique
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has shown promising results in various scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has been shown to inhibit the growth of tumor cells and increase the sensitivity of cancer cells to chemotherapy. In neurobiology, (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has been shown to modulate synaptic transmission and improve cognitive function. In immunology, (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has been shown to regulate the immune response and reduce inflammation.
Mécanisme D'action
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide exerts its inhibitory effect on PLD by binding to the enzyme's catalytic site and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in various cellular processes, including cell proliferation, apoptosis, and migration.
Biochemical and physiological effects:
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, modulation of synaptic transmission, regulation of the immune response, and reduction of inflammation. Additionally, (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has been shown to improve cognitive function and increase the sensitivity of cancer cells to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide in lab experiments is its potent inhibitory effect on PLD, which makes it a valuable tool for studying the role of PLD in various cellular processes. However, one of the limitations of using (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide, including the development of more potent and selective PLD inhibitors, the investigation of the role of PLD in various diseases, and the exploration of the potential therapeutic applications of (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide in cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide on cellular processes and to identify potential biomarkers for predicting the response to (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide-based therapies.
Conclusion:
In conclusion, (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide is a small molecule inhibitor that has shown promising results in various scientific research applications, including cancer research, neurobiology, and immunology. (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide exerts its inhibitory effect on PLD by binding to the enzyme's catalytic site and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has various biochemical and physiological effects, including the inhibition of tumor cell growth, modulation of synaptic transmission, regulation of the immune response, and reduction of inflammation. While (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide has several advantages for lab experiments, its potential off-target effects should be taken into consideration. There are several future directions for research on (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide, including the development of more potent and selective PLD inhibitors, the investigation of the role of PLD in various diseases, and the exploration of the potential therapeutic applications of (E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide in cancer, neurodegenerative diseases, and inflammatory disorders.
Méthodes De Synthèse
(E)-3-(furan-2-yl)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acrylamide can be synthesized using a multi-step process that involves the condensation of 2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethanamine and furan-2-carbaldehyde, followed by the reaction with acryloyl chloride. The final product is obtained after purification using column chromatography.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(6-5-15-4-2-12-23-15)19-8-10-21-11-9-20-17(21)14-3-1-7-18-13-14/h1-7,9,11-13H,8,10H2,(H,19,22)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEYCAYNCRSWMT-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NC=CN2CCNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2906847.png)

![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2906849.png)


![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2906852.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2906853.png)


![N-[2-(2,6-Dimethylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2906856.png)
![3-(2,6-Dichlorophenyl)-5-{2-[2-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2906859.png)
![ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![2-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2906861.png)
![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2906862.png)